molecular formula C8H15N B11735013 Cyclooct-2-en-1-amine

Cyclooct-2-en-1-amine

Cat. No.: B11735013
M. Wt: 125.21 g/mol
InChI Key: XMOAPRFICOTZFP-UHFFFAOYSA-N
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Description

Cyclooct-2-en-1-amine, also known as (2Z)-cyclooct-2-en-1-amine, is an organic compound with the molecular formula C8H15N. It is characterized by an eight-membered ring containing a double bond and an amine group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooct-2-en-1-amine can be synthesized through several methods. One common approach involves the reduction of cyclooct-2-en-1-one using ammonia and a reducing agent such as lithium aluminum hydride. Another method includes the hydrogenation of cyclooct-2-en-1-nitrile in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The nitrile precursor is hydrogenated under high pressure and temperature conditions using catalysts like palladium or nickel to yield the desired amine.

Chemical Reactions Analysis

Types of Reactions: Cyclooct-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The double bond can be reduced to yield cyclooctylamine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or ureas.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or hydrogen gas.

    Substitution: Reagents like acyl chlorides or isocyanates.

Major Products Formed:

    Oxidation: Cyclooct-2-en-1-imine or cyclooct-2-en-1-nitrile.

    Reduction: Cyclooctylamine.

    Substitution: Cyclooct-2-en-1-amide or cyclooct-2-en-1-urea.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C8_8H15_{15}N
  • Molecular Weight : 139.21 g/mol
  • CAS Number : 13532870

Cyclooct-2-en-1-amine features a cyclooctene structure with an amine group attached at the first carbon, which contributes to its reactivity and utility in various chemical reactions.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various reactions, leading to complex cyclic compounds.

Reaction TypeExample ProductsYield (%)
Hydroamination1,2-Dihydroquinolines25–42
Skeleton-ReorganizingRing-fused products from anilines32–71
Substitution ReactionsAlkylated and acylated derivativesVariable

Recent studies have demonstrated its effectiveness in skeleton-reorganizing coupling reactions, where it can react with cycloalkenones to yield diverse products, including fused heterocycles .

Biological Applications

The compound has shown potential in biological research, particularly in studying enzyme-substrate interactions and modulating receptor activities.

Application AreaDescription
Sigma Receptor ModulationPotential neuroprotective and anticancer effects
Enzyme InteractionModulation of specific enzymes' activity

Research indicates that this compound can interact with sigma receptors, which are implicated in various biological pathways, including neuroprotection and cancer proliferation .

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications. It acts as a precursor in drug development processes.

Therapeutic PotentialDescription
Anticancer ActivityExhibits antiproliferative properties against cancer cells
Neuroprotective EffectsPotential for treating neurodegenerative diseases

The compound's ability to form covalent bonds through bioorthogonal reactions enhances its utility in drug design and development .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials.

Industry ApplicationDescription
Specialty ChemicalsUsed as a reagent in chemical synthesis
Material ScienceContributes to the development of new materials

Its role as a reagent in organic synthesis highlights its significance in producing high-value chemical products.

Case Study 1: Bioorthogonal Chemistry

A study demonstrated the use of this compound in bioorthogonal labeling techniques, showcasing its rapid reaction kinetics with tetrazines via strain-promoted inverse electron-demand Diels–Alder cycloaddition. This method has been pivotal for site-specific labeling of proteins, enhancing imaging capabilities in cellular studies .

Case Study 2: Synthesis of Complex Molecules

Research involving this compound illustrated its application in synthesizing complex cyclic structures through skeleton-reorganizing reactions. The study reported successful transformations yielding high yields of fused heterocycles from simple precursors under catalytic conditions .

Mechanism of Action

The mechanism of action of cyclooct-2-en-1-amine involves its ability to participate in various chemical reactions due to the presence of the amine group and the double bond. The amine group can act as a nucleophile, while the double bond can undergo addition reactions. These properties make it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

    Cyclooctane: Lacks the double bond and amine group, making it less reactive.

    Cyclooct-2-en-1-ol: Contains a hydroxyl group instead of an amine group, leading to different reactivity.

    Cyclooct-2-en-1-nitrile: Contains a nitrile group, which can be converted to the amine group through hydrogenation.

Uniqueness: Cyclooct-2-en-1-amine is unique due to the presence of both the double bond and the amine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in various fields of research and industry.

Biological Activity

Cyclooct-2-en-1-amine, also known as (2Z)-cyclooct-2-en-1-amine, is a compound of significant interest in both organic chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, including mechanisms of action, applications in enzyme studies, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a cyclooctene ring with an amine functional group. The presence of both a double bond and an amine group provides distinct reactivity profiles that facilitate various chemical transformations, such as oxidation, reduction, and substitution reactions.

Key Chemical Reactions

Reaction TypeDescriptionCommon Reagents
Oxidation Converts amine to imines or nitrilesKMnO4, CrO3
Reduction Reduces double bond to cyclooctane derivativesPd/C (hydrogenation)
Substitution Forms substituted derivatives through nucleophilic substitutionAlkyl halides, acyl chlorides

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions with biological targets, influencing various biochemical pathways. This ability makes it a valuable tool in studying enzyme-substrate interactions and other biological processes .

Enzyme Studies

This compound is used in research to explore enzyme kinetics and substrate specificity. Its structural characteristics allow for the investigation of enzyme mechanisms through competitive inhibition or substrate analog studies.

Case Studies

  • Enzyme Interaction : In studies examining the effects of various amines on enzyme activity, this compound was shown to modulate the activity of specific enzymes by acting as a substrate or inhibitor.
  • Drug Development : Research has indicated that compounds similar to this compound can be utilized in the synthesis of bioactive molecules, enhancing the development of pharmaceuticals that target specific biochemical pathways .

Comparison with Similar Compounds

This compound's unique structure allows it to be compared with other cyclic compounds.

CompoundStructural FeaturesBiological Activity
Cyclooctane Saturated ring without double bondLess reactive than this compound
Cyclooctene Similar structure but lacks amine functionalityLimited biological applications
Cyclooctanone Contains a ketone group instead of an amineDifferent reactivity profile

The combination of a double bond and an amine group in this compound provides it with unique reactivity that is not present in its analogs, making it particularly useful in synthetic organic chemistry and biological applications.

Properties

IUPAC Name

cyclooct-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOAPRFICOTZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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